molecular formula C19H23N3O2 B10961787 Ethyl 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10961787
M. Wt: 325.4 g/mol
InChI Key: CBRGZBMIUUMFHQ-UHFFFAOYSA-N
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Description

Ethyl 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the adamantyl group in the structure enhances the compound’s stability and lipophilicity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method starts with the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Ethyl 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 7-Heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides

Uniqueness

Ethyl 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of the adamantyl group, which enhances its stability and lipophilicity.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C19H23N3O2/c1-2-24-18(23)15-11-21-22-16(3-4-20-17(15)22)19-8-12-5-13(9-19)7-14(6-12)10-19/h3-4,11-14H,2,5-10H2,1H3

InChI Key

CBRGZBMIUUMFHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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